molecular formula C37H34N2O2 B12091379 Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- CAS No. 940880-70-6

Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-

Cat. No.: B12091379
CAS No.: 940880-70-6
M. Wt: 538.7 g/mol
InChI Key: WEDVZYDCWKSPHM-UHFFFAOYSA-N
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Description

Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] is a complex organic compound characterized by its unique spirobiindene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.

    Oxazole Ring Formation: The oxazole rings are introduced through cyclization reactions involving amines and carbonyl compounds under dehydrating conditions.

    Final Coupling: The final step involves coupling the oxazole units to the spirobiindene core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for various biological targets. Their ability to interact with proteins and nucleic acids makes them valuable tools in biochemical studies.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are studied for their activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It is also used in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism by which Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, leading to the modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • Oxazole, 2,2’-(1,3-dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-]
  • Oxazole, 2-[2,2-bis(phenylthio)ethyl]-4,5-dihydro-4-(phenylmethyl)-, (4S)-

Uniqueness

Compared to similar compounds, Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] stands out due to its spirobiindene core, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

940880-70-6

Molecular Formula

C37H34N2O2

Molecular Weight

538.7 g/mol

IUPAC Name

4-benzyl-2-[4'-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2

InChI Key

WEDVZYDCWKSPHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8

Origin of Product

United States

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